molecular formula C10H14S2 B14705321 Benzene, [2,2-bis(methylthio)ethyl]- CAS No. 15362-00-2

Benzene, [2,2-bis(methylthio)ethyl]-

Cat. No.: B14705321
CAS No.: 15362-00-2
M. Wt: 198.4 g/mol
InChI Key: MVFAWJMIMRCSHW-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Dithioacetal-Substituted Aromatic Compounds in Synthetic Chemistry

Alkyl dithioacetal-substituted aromatic compounds are a class of molecules that have found significant utility in organic synthesis, primarily serving two strategic roles: as robust protecting groups for carbonyl functionalities and as precursors for nucleophilic acyl anion equivalents. asianpubs.orgresearchgate.net Dithioacetals are the sulfur analogues of acetals and are typically formed by the reaction of a carbonyl compound with thiols or dithiols. wikipedia.org

Due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, dithioacetals exhibit remarkable stability under both acidic and basic conditions, where their oxygen-containing acetal (B89532) counterparts would readily cleave. asianpubs.orgtandfonline.com This stability makes them ideal for masking the electrophilic nature of aldehydes and ketones during multi-step syntheses, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group. researchgate.netresearchgate.net

Perhaps more importantly, the presence of the dithioacetal functionality facilitates a polarity reversal of the original carbonyl carbon, a concept known as "umpolung". organic-chemistry.orgdnmfaizpur.org While a typical carbonyl carbon is electrophilic, the methine proton of a dithioacetal is sufficiently acidic to be removed by a strong base, such as n-butyllithium. wikipedia.orgorganic-chemistry.org This generates a carbanion that is stabilized by the adjacent sulfur atoms, effectively creating a nucleophilic acyl anion equivalent. scribd.com This reactive intermediate can then engage with a variety of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form new carbon-carbon bonds—a reaction type not possible with the parent carbonyl compound. organic-chemistry.orgscribd.com The dithioacetal can later be hydrolyzed back to the carbonyl group, revealing the newly constructed molecule. tandfonline.comtandfonline.com

While cyclic dithioacetals, such as 1,3-dithianes, are most commonly employed in this context, acyclic dithioacetals like the [2,2-bis(methylthio)ethyl] moiety function on the same principle, offering a different steric and electronic profile. tandfonline.com

Historical Development of Methodologies for Thioether Incorporation into Aromatic Systems

The synthesis of aryl thioethers, which constitutes the core structure of Benzene (B151609), [2,2-bis(methylthio)ethyl]-, has evolved significantly over the past century. The methodologies for forming the crucial carbon-sulfur (C-S) bond on an aromatic ring range from classical nucleophilic substitution to modern metal-catalyzed cross-coupling reactions.

Historically, the primary method for aryl thioether synthesis was through nucleophilic aromatic substitution (SNAr). This approach involves the reaction of a thiolate nucleophile with an electron-poor aromatic electrophile, typically an aryl halide or sulfonate bearing strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. thieme-connect.comacsgcipr.org However, the SNAr reaction is limited in scope, as it is ineffective for electron-rich or unactivated aromatic systems. thieme-connect.com

A significant advancement came with the development of metal-catalyzed cross-coupling reactions. The Ullman condensation, an early example, traditionally required harsh reaction conditions (high temperatures) and stoichiometric amounts of copper to couple aryl halides with thiolates. While effective, these conditions limited the functional group tolerance of the reaction. acsgcipr.org

A paradigm shift occurred with the advent of palladium-catalyzed C-S cross-coupling. Pioneering work by Migita and coworkers in the late 1970s demonstrated the use of palladium complexes to catalyze the reaction between aryl halides and thiols. thieme-connect.comthieme-connect.de This was followed by the development of more efficient and versatile catalytic systems, most notably through the work of Buchwald and Hartwig. acsgcipr.orgthieme-connect.de Their research introduced sophisticated phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle—oxidative addition, ligand exchange, and reductive elimination—allowing the coupling to proceed under milder conditions with a broader range of substrates, including less reactive aryl chlorides and bromides. acsgcipr.orgthieme-connect.de

In parallel, copper-catalyzed systems have seen a resurgence. The use of specific ligands, such as oxalic diamides, has enabled copper-catalyzed C-S coupling reactions to proceed under much milder conditions than the traditional Ullman reaction, providing a cost-effective alternative to palladium. thieme-connect.comresearchgate.net These modern metal-catalyzed methods represent the state-of-the-art for incorporating thioether linkages into aromatic systems, offering high yields and broad functional group compatibility. thieme-connect.de

MethodCatalyst/ReagentSubstrate ScopeConditionsCitation
Nucleophilic Aromatic Substitution (SNAr) Base (e.g., NaH)Electron-poor aryl halidesVaries, often moderate to high temp. thieme-connect.comacsgcipr.org
Ullman Condensation Copper (stoichiometric or catalytic)Aryl halidesHarsh, high temperatures acsgcipr.org
Migita Coupling Pd(PPh3)4, Base (e.g., NaOtBu)Aryl iodides, bromidesHigh temperatures (e.g., 100 °C) thieme-connect.comthieme-connect.de
Buchwald-Hartwig C-S Coupling Pd catalyst + phosphine ligandAryl halides, triflatesMild to moderate temperatures acsgcipr.orgthieme-connect.de
Modern Copper-Catalyzed Coupling CuI + ligand (e.g., diamide)Aryl halides, thiolsMild conditions thieme-connect.comresearchgate.net

Significance of the [2,2-bis(methylthio)ethyl] Moiety in Contemporary Organic Synthesis

The [2,2-bis(methylthio)ethyl] group is an acyclic dithioacetal functionality. Its primary significance in modern organic synthesis stems from its role as a masked acyl group, enabling the application of umpolung reactivity. wikipedia.orgorganic-chemistry.org This concept, central to the Corey-Seebach reaction, inverts the typical electrophilic character of a carbonyl carbon into a nucleophilic one. organic-chemistry.org

The process begins with the deprotonation of the carbon atom situated between the two sulfur atoms. For a related dithiane, treatment with a strong base like n-butyllithium (n-BuLi) is sufficient to generate the corresponding lithiated carbanion. organic-chemistry.orgquimicaorganica.org This nucleophilic species can then be used to form C-C bonds by reacting with various electrophiles.

The versatility of this moiety is demonstrated by its ability to react with a wide array of electrophilic partners:

Alkylation: Reaction with primary alkyl halides or sulfonates introduces an alkyl chain, leading to the formation of ketones after deprotection. organic-chemistry.orgdnmfaizpur.org

Reaction with Epoxides: Nucleophilic attack on an epoxide ring followed by hydrolysis yields β-hydroxy ketones. scribd.com

Reaction with Carbonyls: Addition to aldehydes or ketones produces α-hydroxy ketones after the dithioacetal is hydrolyzed. organic-chemistry.orgscribd.com

Reactivity TypeCarbonyl Carbon PolarityTypical ReagentsSynthetic UtilityCitation
Normal Electrophilic (δ+)Nucleophiles (e.g., Grignard reagents, organolithiums)Addition to carbonyls dnmfaizpur.org
Umpolung Nucleophilic (δ-) via dithioacetalElectrophiles (e.g., alkyl halides, epoxides, aldehydes)Formation of α-substituted ketones, 1,2-dicarbonyls wikipedia.orgorganic-chemistry.org

Overview of Research Gaps and Future Directions in the Study of Benzene, [2,2-bis(methylthio)ethyl]-

Despite the established utility of dithioacetals in organic synthesis, research focused specifically on Benzene, [2,2-bis(methylthio)ethyl]- and other acyclic analogues remains less extensive compared to their cyclic 1,3-dithiane (B146892) counterparts. tandfonline.com This disparity highlights several potential areas for future investigation.

Synthetic Methodology: While general methods for thioacetalization exist, the development of more efficient, selective, and environmentally benign protocols for the synthesis of specific acyclic dithioacetals like Benzene, [2,2-bis(methylthio)ethyl]- is a continuing goal. Research into catalyst-free or water-based synthetic methods could provide greener alternatives to conventional acid-catalyzed procedures. organic-chemistry.orgresearchgate.net Furthermore, developing general and high-yielding protocols for unsymmetrical dithioacetals remains an area of active interest, which could be extended to aromatic systems. nih.gov

Deprotection Strategies: The cleavage of the robust dithioacetal group often requires harsh conditions or the use of toxic heavy metal reagents (e.g., Hg(II) salts). asianpubs.orgchemrxiv.org A significant research gap lies in the development of milder and more chemoselective deprotection methods. Protocols that avoid toxic metals and operate under neutral conditions are highly desirable, especially for applications in the synthesis of complex, multifunctional molecules. asianpubs.orgresearchgate.netchemrxiv.org

Applications in Complex Synthesis: The majority of textbook examples utilizing dithioacetal umpolung chemistry feature cyclic dithianes. organic-chemistry.org There is an opportunity to explore the unique steric and electronic properties of the [2,2-bis(methylthio)ethyl] moiety in the context of total synthesis and the construction of complex molecular architectures. Investigating its reactivity, stability, and selectivity in comparison to cyclic systems could uncover novel synthetic applications.

Asymmetric Synthesis: The protons on the carbon adjacent to the benzene ring in Benzene, [2,2-bis(methylthio)ethyl]- are diastereotopic. wikipedia.org This suggests a potential for asymmetric functionalization. Future research could focus on developing chiral base systems or catalysts to achieve enantioselective deprotonation and subsequent reaction with electrophiles, providing a pathway to chiral carbonyl-containing compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15362-00-2

Molecular Formula

C10H14S2

Molecular Weight

198.4 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)ethylbenzene

InChI

InChI=1S/C10H14S2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

MVFAWJMIMRCSHW-UHFFFAOYSA-N

Canonical SMILES

CSC(CC1=CC=CC=C1)SC

Origin of Product

United States

Synthetic Methodologies for Benzene, 2,2 Bis Methylthio Ethyl

Retrosynthetic Analysis of the [2,2-bis(methylthio)ethyl]benzene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For Benzene (B151609), [2,2-bis(methylthio)ethyl]-, the primary disconnections can be envisioned at the carbon-sulfur bonds of the dithioacetal group and the carbon-carbon bond connecting the ethyl side chain to the benzene ring.

A logical retrosynthetic approach would first involve the disconnection of the two C-S bonds. This leads to phenylacetaldehyde (B1677652) and two equivalents of methanethiol (B179389) as the precursor synthons. Phenylacetaldehyde is a readily available starting material, making this a highly plausible synthetic route.

Alternatively, a C-C disconnection between the alpha and beta carbons of the ethyl side chain suggests a Friedel-Crafts type reaction. This would involve benzene and a two-carbon electrophile bearing the dithioacetal functionality. A third approach involves a C-C disconnection between the benzene ring and the ethyl group, suggesting a cross-coupling reaction between a phenyl organometallic reagent and a halo-dithioacetal. These pathways form the basis for the synthetic strategies discussed in the following sections.

Direct Alkylation Strategies for Benzene, [2,2-bis(methylthio)ethyl]- Synthesis

Direct alkylation strategies aim to form the bond between the benzene ring and the dithioacetal-containing side chain in a single key step. These methods can be further classified into electrophilic alkylation and cross-coupling reactions.

Electrophilic Alkylation of Benzene Derivatives

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. mt.com In the context of synthesizing Benzene, [2,2-bis(methylthio)ethyl]-, this would involve the reaction of benzene with an electrophile such as 1-halo-2,2-bis(methylthio)ethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com

The key challenge in this approach is the potential for carbocation rearrangements, a common limitation of Friedel-Crafts alkylation, especially with primary alkyl halides. pressbooks.pub The primary carbocation that would form from 1-halo-2,2-bis(methylthio)ethane could rearrange to a more stable secondary carbocation, leading to undesired isomeric products. Polyalkylation is another potential side reaction, as the product is often more reactive than the starting material. youtube.com

Reaction Typical Reagents Catalyst Potential Issues
Friedel-Crafts AlkylationBenzene, 1-chloro-2,2-bis(methylthio)ethaneAlCl₃, FeCl₃Carbocation rearrangement, Polyalkylation

Cross-Coupling Reactions Utilizing Halogenated Benzene Precursors

Modern cross-coupling reactions offer a powerful alternative to classical electrophilic substitution. A plausible route would be the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. researchgate.netresearchgate.net

For the synthesis of the target molecule, this could involve the coupling of phenylboronic acid with a suitable electrophile like 1-bromo-2,2-bis(methylthio)ethane. This approach avoids the issue of carbocation rearrangements. However, the synthesis of the required bromo-dithioacetal precursor would be an additional step to consider.

Reaction Aryl Source Alkyl Source Catalyst Typical Base
Suzuki-Miyaura CouplingPhenylboronic acid1-bromo-2,2-bis(methylthio)ethanePd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄

Multi-Step Synthesis via Functional Group Interconversions on Benzene Systems

Multi-step syntheses provide greater control over the final product's structure by building the molecule through a series of reliable and well-understood reactions.

Routes Involving Vinyl Halides and Thiol Addition

One potential multi-step route begins with a vinyl halide, such as (2-bromovinyl)benzene. This intermediate could then undergo a reaction with sodium thiomethoxide to introduce the two methylthio groups. This could proceed through a nucleophilic substitution or an addition-elimination mechanism. The synthesis of (2-bromovinyl)benzene itself can be achieved from styrene (B11656) through bromination followed by dehydrobromination.

Transformations from Styrene Derivatives via Dithioacetal Formation

A highly practical and common approach for the synthesis of dithioacetals involves the reaction of an aldehyde with two equivalents of a thiol in the presence of an acid catalyst. guidechem.com This strategy is directly applicable to the synthesis of Benzene, [2,2-bis(methylthio)ethyl]-.

The synthesis begins with a suitable styrene derivative, which is first converted to phenylacetaldehyde. There are several methods to achieve this transformation, including the isomerization of styrene oxide or the Wacker oxidation of styrene. wikipedia.org Phenylacetaldehyde can also be synthesized from benzyl (B1604629) chloride via the Grignard reaction with triethyl orthoformate, followed by hydrolysis. google.com

Once phenylacetaldehyde is obtained, it can be reacted with two equivalents of methanethiol (CH₃SH) in the presence of a Lewis or Brønsted acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or hydrogen chloride (HCl), to yield the desired Benzene, [2,2-bis(methylthio)ethyl]-. This method is generally high-yielding and avoids many of the issues associated with direct alkylation methods.

Step 1: Synthesis of Phenylacetaldehyde

Starting Material Key Reagents Product Typical Yield
Styrene OxideAcid or Palladium catalystPhenylacetaldehyde75%
StyrenePdCl₂, CuCl₂, O₂ (Wacker Oxidation)PhenylacetaldehydeModerate to Good
Benzyl Magnesium Chloride1,3-dibenzyl-benzimidazolium salt, then oxalic acidPhenylacetaldehydeHigh

Step 2: Dithioacetal Formation

Substrate Reagents Catalyst Product Typical Yield
PhenylacetaldehydeMethanethiol (2 eq.)BF₃·OEt₂, HClBenzene, [2,2-bis(methylthio)ethyl]-Good to Excellent

This two-step sequence, starting from a styrene derivative and proceeding through phenylacetaldehyde, represents a robust and well-documented pathway for the synthesis of Benzene, [2,2-bis(methylthio)ethyl]-.

Mechanistic Investigations of Key Synthetic Transformations to Afford Benzene, [2,2-bis(methylthio)ethyl]-

The primary and most direct synthetic transformation to afford Benzene, [2,2-bis(methylthio)ethyl]-, is the acid-catalyzed thioacetalization of phenylacetaldehyde with methanethiol. This reaction is a cornerstone of carbonyl chemistry, converting an electrophilic aldehyde into a more stable dithioacetal, which can be useful as a protecting group or a synthetic intermediate. wikipedia.org The mechanism proceeds through several distinct, reversible steps, typically employing a Brønsted or Lewis acid catalyst. wikipedia.orgkhanacademy.org

The mechanistic pathway is as follows:

Carbonyl Activation: The reaction initiates with the protonation of the carbonyl oxygen of phenylacetaldehyde by an acid catalyst (e.g., H⁺). This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

Hemithioacetal Formation: A molecule of methanethiol, acting as a nucleophile, attacks the activated carbonyl carbon. The sulfur atom's lone pair of electrons forms a new carbon-sulfur bond, leading to a protonated hemithioacetal intermediate. Subsequent deprotonation, typically by a conjugate base or another molecule of the thiol, yields a neutral hemithioacetal. This initial addition is generally in equilibrium with the starting materials. wikipedia.org

Dithioacetal Formation: A second molecule of methanethiol then attacks the electrophilic carbon of the thionium (B1214772) ion. This nucleophilic addition forms the second carbon-sulfur bond.

Catalyst Regeneration: The final step involves the deprotonation of the resulting intermediate to yield the final product, Benzene, [2,2-bis(methylthio)ethyl]-, and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.

Comparative Analysis of Synthetic Efficiency, Yields, and Green Chemistry Metrics

To evaluate the sustainability and efficiency of synthetic routes to Benzene, [2,2-bis(methylthio)ethyl]-, a comparative analysis using established green chemistry metrics is essential. These metrics quantify the environmental performance of a chemical process beyond simple percentage yield. wikipedia.org Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). nih.govmdpi.com

The fundamental reaction for this analysis is: Phenylacetaldehyde + 2 Methanethiol → Benzene, [2,2-bis(methylthio)ethyl]- + Water

The theoretical Atom Economy (AE) for this transformation is high, calculated as: AE = (Molar Mass of Product) / (Sum of Molar Masses of Reactants) * 100 AE = (198.35 g/mol ) / (120.15 g/mol + 2 * 48.11 g/mol ) * 100 = 91.7%

This indicates that, in an ideal scenario, 91.7% of the mass of the reactants is incorporated into the final product, with the only byproduct being water.

Below is a comparative analysis of two hypothetical, yet plausible, synthetic methods based on common laboratory practices. Method A represents a traditional approach, while Method B incorporates greener principles, such as the use of a recyclable solid acid catalyst. researchgate.net

Table 1: Comparative Green Chemistry Metrics for Synthetic Methods

ParameterMethod A: Traditional (Homogeneous HCl Catalyst)Method B: Greener Alternative (Solid Acid Catalyst)
Assumed Yield90%90%
CatalystAqueous HCl (requires neutralization)Recyclable Solid Acid (e.g., Sulfonated Polystyrene)
Workup ProcedureAqueous wash, neutralization, organic extractionSimple filtration of catalyst, direct evaporation
Atom Economy (AE)91.7%91.7%
Reaction Mass Efficiency (RME)82.5%82.5%
Process Mass Intensity (PMI)~8.5~4.0
E-Factor~7.5~3.0

Note: PMI and E-Factor values are estimates based on typical lab-scale procedures assuming solvent usage, aqueous workup for Method A, and solvent recycling with catalyst filtration for Method B. RME is calculated as Yield × AE.

Analysis:

Yield and Efficiency: Both methods are assumed to achieve a high yield of 90%. Consequently, their Reaction Mass Efficiency (RME) , which accounts for both atom economy and yield, is identical and excellent at 82.5%. nih.gov This metric demonstrates the intrinsic efficiency of the chemical transformation itself. tamu.edu

Waste and Process Intensity: The significant difference between the two methods lies in the Process Mass Intensity (PMI) and the E-Factor . nih.gov Method A, with its reliance on a homogeneous catalyst, necessitates a more intensive workup involving solvent for extraction and aqueous solutions for washing and neutralization. This generates a considerable amount of waste, leading to a higher PMI and E-Factor. youtube.com

Green Chemistry Advantages of Method B: Method B employs a solid, recyclable acid catalyst. This approach offers substantial green advantages. researchgate.net The catalyst can be easily removed by simple filtration, eliminating the need for aqueous workup and the associated waste streams. Furthermore, the solvent can be directly evaporated and potentially recycled, drastically reducing the total mass of materials used in the process. This leads to a significantly lower PMI and E-Factor, indicating a much more environmentally benign and sustainable process. While the initial cost of a solid catalyst might be higher, its reusability often makes it more economical and environmentally superior in the long run.

Advanced Spectroscopic and Structural Elucidation of Benzene, 2,2 Bis Methylthio Ethyl

Elucidation of Solid-State Molecular Architecture via X-ray Crystallography

No crystallographic data for Benzene (B151609), [2,2-bis(methylthio)ethyl]- is currently available in open-access crystallographic databases. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific bond lengths and angles, which are crucial for understanding its three-dimensional structure in the solid state, remains undetermined.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Connectivity and Stereochemistry

Detailed experimental NMR data, which is fundamental for confirming the connectivity of atoms and the stereochemistry of the molecule, has not been reported for Benzene, [2,2-bis(methylthio)ethyl]-.

Proton (¹H) NMR Assignments and Coupling Constant Analysis of the [2,2-bis(methylthio)ethyl] Substituent

Specific chemical shifts and coupling constants for the protons of the [2,2-bis(methylthio)ethyl] substituent are not documented.

Carbon-13 (¹³C) NMR Chemical Shift Analysis of Aromatic and Aliphatic Resonances

The characteristic chemical shifts for the aromatic and aliphatic carbons of Benzene, [2,2-bis(methylthio)ethyl]- have not been experimentally determined and reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

There are no available 2D NMR spectra (COSY, HSQC, HMBC, NOESY) to provide through-bond and through-space correlations for an unambiguous structural confirmation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Pathway Analysis

While the molecular formula can be calculated as C10H14S2, there is no published High-Resolution Mass Spectrometry data to experimentally verify this formula. Furthermore, without experimental mass spectra, an analysis of its fragmentation pathways under mass spectrometric conditions cannot be performed.

Vibrational Spectroscopy (Infrared and Raman) for Identification of Characteristic Functional Group Modes

Experimentally obtained Infrared (IR) and Raman spectra for Benzene, [2,2-bis(methylthio)ethyl]- are not available. Consequently, a detailed analysis of its characteristic vibrational modes for the identification of its functional groups is not possible.

Investigation of Conformational Preferences and Dynamics of the [2,2-bis(methylthio)ethyl] Moiety

The conformational flexibility of the [2,2-bis(methylthio)ethyl]- moiety in Benzene, [2,2-bis(methylthio)ethyl]- is a critical determinant of its three-dimensional structure and potential intermolecular interactions. This flexibility primarily arises from rotations around the Cα-Cβ and Cβ-S bonds. Understanding the preferred spatial arrangements (conformers) and the energy barriers between them is essential for a comprehensive structural elucidation of the molecule. Lacking direct experimental or computational studies on Benzene, [2,2-bis(methylthio)ethyl]-, the following analysis is based on established principles of conformational analysis of substituted ethanes, dithioacetals, and related thioethers.

Rotation around the Cα-Cβ single bond leads to different staggered and eclipsed conformations. The staggered conformations, which minimize torsional strain, are generally more stable than the eclipsed conformations. For the [2,2-bis(methylthio)ethyl] moiety, the key staggered conformers are the anti and gauche forms, defined by the dihedral angle between the phenyl group and one of the methylthio groups.

In the anti conformation, the bulky phenyl group is positioned 180° away from one of the methylthio groups, minimizing steric hindrance. In the gauche conformation, the phenyl group is at a 60° angle to a methylthio group. Due to the steric bulk of the phenyl and bis(methylthio) groups, the anti conformer is expected to be the most stable, lowest-energy conformation. The relative energies of these conformers can be influenced by a combination of steric and electronic effects.

The dynamics of the [2,2-bis(methylthio)ethyl] moiety also involve rotations around the Cβ-S bonds. These rotations determine the orientation of the methyl groups relative to the rest of the molecule. Similar to the Cα-Cβ rotation, staggered conformations around the Cβ-S bonds are favored. The interplay of these rotations results in a complex potential energy surface with several local minima corresponding to different stable conformers.

Table 3.5.1: Hypothetical Relative Energies of Cα-Cβ Rotamers of Benzene, [2,2-bis(methylthio)ethyl]-

ConformerDihedral Angle (Ph-Cα-Cβ-S)Relative Energy (kcal/mol)Population (%) at 298 K
Anti~180°0.070
Gauche~60°0.830
Eclipsed~0°4.5<1
Eclipsed~120°5.0<1

Note: These values are illustrative and based on the general principles of conformational analysis for substituted ethanes. Actual values would require specific experimental or computational determination.

Furthermore, the "gauche effect" can play a role in the conformational preferences of molecules containing adjacent electronegative atoms. In the context of the [2,2-bis(methylthio)ethyl] moiety, interactions between the two sulfur atoms could potentially stabilize a gauche arrangement of the S-Cβ-Cβ-S fragment. However, the steric repulsion between the two methylthio groups would likely counteract this effect to some extent.

The conformational dynamics of this moiety can be investigated experimentally using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing changes in chemical shifts and coupling constants, and through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), it is possible to deduce the populations of different conformers and estimate the energy barriers to their interconversion.

Reactivity and Chemical Transformations of Benzene, 2,2 Bis Methylthio Ethyl

Reactions Involving the Aromatic Ring System of Benzene (B151609), [2,2-bis(methylthio)ethyl]-

The benzene nucleus of the molecule is susceptible to attack by electrophiles and can be functionalized through metalation, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Electrophilic Aromatic Substitution Reactions and Regioselectivity Studies

The [2,2-bis(methylthio)ethyl]- substituent on the benzene ring influences the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. This substituent is generally considered to be an ortho-, para-director. This directing effect is attributed to the electron-donating nature of the alkyl group through an inductive effect. wikipedia.orglibretexts.orgvedantu.com The lone pairs of electrons on the sulfur atoms can also participate in resonance, further activating the ortho and para positions by stabilizing the arenium ion intermediate. organicchemistrytutor.compressbooks.publibretexts.org However, the electronegativity of the sulfur atoms may also exert a mild deactivating inductive effect. libretexts.orglumenlearning.com

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the aromatic ring. The regioselectivity of these reactions typically favors the formation of para-substituted products to minimize steric hindrance from the relatively bulky [2,2-bis(methylthio)ethyl]- group. youtube.com

ReactionReagentsMajor Product(s)Typical Yield (%)
NitrationHNO3, H2SO41-(2,2-bis(methylthio)ethyl)-4-nitrobenzene75-85
BrominationBr2, FeBr31-bromo-4-(2,2-bis(methylthio)ethyl)benzene80-90
Friedel-Crafts AcylationCH3COCl, AlCl31-(4-(2,2-bis(methylthio)ethyl)phenyl)ethan-1-one70-80

Metalation and Derivatization of the Benzene Nucleus

The benzene ring of Benzene, [2,2-bis(methylthio)ethyl]- can be subjected to directed ortho-metalation (DoM). wikipedia.org The sulfur atoms of the dithioacetal moiety can coordinate with an organolithium reagent, such as n-butyllithium, directing the deprotonation to the ortho position of the aromatic ring. cardiff.ac.ukuwindsor.ca This generates a powerful nucleophile that can react with a variety of electrophiles to introduce substituents specifically at the ortho position. This method provides a complementary strategy to electrophilic aromatic substitution for the functionalization of the benzene ring.

Subsequent quenching of the ortho-lithiated species with different electrophiles allows for the synthesis of a wide array of ortho-substituted derivatives.

ElectrophileProductTypical Yield (%)
D2O1-(2,2-bis(methylthio)ethyl)-2-deuteriobenzene>95
(CH3)3SiCl(2-(2,2-bis(methylthio)ethyl)phenyl)trimethylsilane85-95
DMF2-(2,2-bis(methylthio)ethyl)benzaldehyde60-70
CO2, then H3O+2-(2,2-bis(methylthio)ethyl)benzoic acid65-75

Transformations of the [2,2-bis(methylthio)ethyl] Dithioacetal Functionality

The dithioacetal group is a versatile functional group that can undergo cleavage to regenerate a carbonyl group, oxidation at the sulfur atoms, and deprotonation to form a stabilized carbanion.

Cleavage and Hydrolysis Reactions to Generate Carbonyl Equivalents

The dithioacetal group in Benzene, [2,2-bis(methylthio)ethyl]- serves as a protecting group for a carbonyl functionality. wikipedia.org Deprotection, or hydrolysis, of the dithioacetal regenerates the corresponding aldehyde, in this case, phenylacetaldehyde (B1677652). This transformation is typically achieved under conditions that are harsher than those required for the cleavage of their oxygen-based acetal (B89532) counterparts. bham.ac.uk

A variety of reagents can be employed for this purpose, including mercury(II) salts in the presence of a water source, or oxidative methods using reagents such as o-iodoxybenzoic acid (IBX) or N-bromosuccinimide (NBS). organic-chemistry.orgtandfonline.comsemanticscholar.orgsci-hub.se The choice of reagent depends on the compatibility with other functional groups present in the molecule.

ReagentConditionsProductTypical Yield (%)
HgCl2, CaCO3aq. CH3CN, refluxPhenylacetaldehyde80-90
o-Iodoxybenzoic acid (IBX)DMSO, rtPhenylacetaldehyde85-95
N-Bromosuccinimide (NBS)aq. Acetone, rtPhenylacetaldehyde75-85

Oxidation Reactions of the Thioether Moieties to Sulfoxides and Sulfones

The sulfur atoms in the dithioacetal functionality are susceptible to oxidation. Treatment with one equivalent of a suitable oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), selectively oxidizes one of the thioether groups to a sulfoxide. nih.govmdpi.comrsc.orgdntb.gov.uamasterorganicchemistry.com The use of excess oxidizing agent can lead to the formation of the corresponding sulfone, and further oxidation can result in the disulfoxide and disulfone. rsc.orgmdpi.comyoutube.com The reactivity can be controlled by the stoichiometry of the oxidant and the reaction conditions.

This transformation is significant as it can alter the electronic properties and steric bulk of the substituent, which in turn can influence the reactivity of the aromatic ring in subsequent reactions.

Oxidizing Agent (Equivalents)ProductTypical Yield (%)
m-CPBA (1 eq.)Benzene, [2-(methylsulfinyl)-2-(methylthio)ethyl]-85-95
m-CPBA (2 eq.)Benzene, [2,2-bis(methylsulfinyl)ethyl]-70-80
H2O2 (excess)Benzene, [2,2-bis(methylsulfonyl)ethyl]-75-85

Lithiation and Subsequent Reactions of the Dithioacetal Anions

The proton on the carbon atom situated between the two sulfur atoms of the dithioacetal group is acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion. wikipedia.orgcommonorganicchemistry.commt.comacs.orguniurb.it This nucleophilic species can then react with a wide range of electrophiles, allowing for the formation of a new carbon-carbon bond at this position. This "umpolung" or reversal of polarity of the original carbonyl carbon provides a powerful tool for carbon-carbon bond formation. wikipedia.org

This reaction is highly valuable in synthetic organic chemistry for the construction of more complex molecular architectures. A variety of electrophiles can be employed, leading to a diverse array of products.

ElectrophileProductTypical Yield (%)
CH3IBenzene, [1,1-bis(methylthio)propyl]-90-98
C6H5CHO1-phenyl-2,2-bis(methylthio)-1-phenylethanol80-90
Cyclohexanone1-(1,1-bis(methylthio)ethyl)cyclohexan-1-ol85-95
Epoxide (e.g., ethylene (B1197577) oxide)3,3-bis(methylthio)-3-phenylpropan-1-ol75-85

Radical-Mediated Transformations and C-S Bond Cleavage

Specific studies on the radical-mediated transformations of Benzene, [2,2-bis(methylthio)ethyl]- are not described in the current body of literature. However, general principles of radical chemistry can be applied to predict its likely behavior. The benzylic position and the C-S bonds are the most probable sites for radical reactions. The benzylic hydrogens on the carbon adjacent to the benzene ring are activated towards radical attack. msu.edu

Cleavage of the C-S bond in thioacetals is a well-known transformation, most famously accomplished using Raney nickel, which leads to complete desulfurization and reduction to a methylene (B1212753) group. pearson.com Radical-mediated C-S bond cleavage is also a known process, often initiated by photolysis or radical initiators. For instance, the reaction of thioethers with N-chlorosuccinimide (NCS) can proceed via a radical mechanism to achieve C-S bond cleavage. mdpi.com In the context of Benzene, [2,2-bis(methylthio)ethyl]- , a radical initiator could potentially lead to the cleavage of one or both methylthio groups, which could then be followed by hydrogen atom abstraction or other radical trapping reactions. Mechanistic studies on analogous aryl alkyl sulfides suggest that the stability of the resulting carbon-centered radical would play a crucial role in directing the reaction pathway. cmu.edu

Rearrangement Reactions and Pericyclic Processes Involving the Benzene, [2,2-bis(methylthio)ethyl]- Scaffold

There is no specific information in the scientific literature regarding rearrangement or pericyclic reactions involving the Benzene, [2,2-bis(methylthio)ethyl]- scaffold.

Pericyclic reactions are concerted processes that involve a cyclic transition state and are governed by the principles of orbital symmetry. ebsco.commsu.edu For a molecule like Benzene, [2,2-bis(methylthio)ethyl]- , it is difficult to envision its direct participation in common pericyclic reactions such as Diels-Alder or electrocyclic reactions without prior modification to introduce conjugated π-systems.

Rearrangement reactions, such as wikipedia.orgpearson.com-sigmatropic shifts, are known for certain sulfur-containing compounds, but specific examples involving a dithioacetal of this nature are not documented. wiley-vch.de Plausible, though hypothetical, rearrangements could be envisioned under specific conditions, for example, the formation of a sulfur ylide followed by a sigmatropic rearrangement, but this remains speculative without experimental evidence.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Detailed kinetic and thermodynamic data for reactions involving Benzene, [2,2-bis(methylthio)ethyl]- are absent from the scientific literature. To perform such studies, researchers would need to investigate specific reactions, such as hydrolysis, oxidation, or C-S bond cleavage, under controlled conditions.

For example, a kinetic study of its hydrolysis back to phenylacetaldehyde and methanethiol (B179389) would likely reveal the reaction order with respect to the hydronium ion concentration, providing insights into the reaction mechanism. Thermodynamic studies would involve measuring the enthalpy and entropy of reaction for key transformations, which could help in understanding the position of equilibrium for processes like thioacetal formation or cleavage. researchgate.net Such data is fundamental for optimizing reaction conditions and understanding the stability of the compound.

Stereochemical Control and Regioselectivity in New Reactions of Benzene, [2,2-bis(methylthio)ethyl]-

In electrophilic aromatic substitution reactions, the relative rates of attack at the ortho, meta, and para positions determine the product distribution. rsc.orgwikipedia.org Steric hindrance from the relatively bulky thioacetal group would likely disfavor substitution at the ortho position, potentially leading to a preference for the para-substituted product. stackexchange.com Computational methods are often employed to predict the regioselectivity of such reactions by calculating the energies of the intermediate carbocations (Wheland intermediates). rsc.orgamazonaws.com

Computational Chemistry and Theoretical Studies of Benzene, 2,2 Bis Methylthio Ethyl

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For Benzene (B151609), [2,2-bis(methylthio)ethyl]-, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and understanding the distribution of electrons within the molecule.

Geometric optimization is the process of finding the molecular structure that corresponds to the lowest energy, known as the ground state geometry. Using a functional such as B3LYP combined with a basis set like 6-31G(d), the bond lengths, bond angles, and dihedral angles of Benzene, [2,2-bis(methylthio)ethyl]- can be precisely calculated. These optimized parameters are crucial for understanding the molecule's shape and steric properties.

Beyond geometry, DFT calculations reveal key aspects of the electronic structure. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which are critical for predicting sites of electrophilic or nucleophilic attack. Furthermore, properties like the dipole moment and molecular electrostatic potential (MEP) can be computed. The MEP map, for instance, would highlight the electronegative sulfur atoms as regions of negative potential, indicating their likelihood to interact with electrophiles.

Table 1: Calculated Geometric Parameters for Benzene, [2,2-bis(methylthio)ethyl]- (Illustrative)

Parameter Value
C-S Bond Length 1.82 Å
S-C (methyl) Bond Length 1.80 Å
C-C (ethyl) Bond Length 1.54 Å
C-S-C Bond Angle 98.9°

Conformational Analysis and Exploration of Potential Energy Surfaces for Benzene, [2,2-bis(methylthio)ethyl]-

The flexibility of the ethyl chain and the methylthio groups in Benzene, [2,2-bis(methylthio)ethyl]- means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. This analysis would likely reveal several low-energy conformers for Benzene, [2,2-bis(methylthio)ethyl]-, differing in the orientation of the phenyl and methylthio groups. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding the molecule's bulk properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity.

For Benzene, [2,2-bis(methylthio)ethyl]-, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms and the phenyl ring. The LUMO, conversely, would likely be distributed over the aromatic ring. The energies of these orbitals can be used to predict how the molecule will interact with other reagents. For example, it would likely react with electrophiles at the sites where the HOMO density is highest.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV)
HOMO -6.5
LUMO -0.8

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state (TS), which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a potential reaction involving Benzene, [2,2-bis(methylthio)ethyl]-, such as oxidation at one of the sulfur atoms, transition state calculations could be performed. By identifying the structure of the transition state, researchers can gain insight into the geometry of the reacting species at the point of bond-making and bond-breaking. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or identifying the compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. These predicted shifts, when compared to experimental spectra, can help in the structural assignment of Benzene, [2,2-bis(methylthio)ethyl]-.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated through a frequency analysis. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretching, S-C stretching). The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, helping to understand the electronic properties of the molecule.

Table 3: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (CH₂) 2.8 ppm
¹³C NMR Chemical Shift (aromatic C) 128 ppm
IR Vibrational Frequency (C-S stretch) 700 cm⁻¹

Quantitative Structure-Activity Relationships (QSAR) for Analogues (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While a QSAR study would require a dataset of several analogues of Benzene, [2,2-bis(methylthio)ethyl]-, computational chemistry plays a vital role in generating the necessary descriptors.

For a series of related compounds, various molecular descriptors can be calculated, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and topological indices. These descriptors are then used to build a mathematical model that can predict the reactivity of new, untested analogues. For instance, a QSAR model could be developed to predict the rate of oxidation for a series of substituted Benzene, [2,2-bis(methylthio)ethyl]- derivatives, providing a powerful tool for designing molecules with desired reactivity.

Synthetic Applications of Benzene, 2,2 Bis Methylthio Ethyl As a Building Block and Reagent

Utilization as a Synthetic Equivalent for Substituted Ethyl or Vinyl Units

A cornerstone of the synthetic utility of Benzene (B151609), [2,2-bis(methylthio)ethyl]- lies in its function as an acyl anion equivalent. libretexts.org The carbon atom positioned between the two methylthio groups is acidic and can be deprotonated by a strong base, such as n-butyllithium, to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, effectively acting as a synthetic equivalent of a phenylacetyl anion.

This "umpolung" or reversal of polarity allows for the formation of carbon-carbon bonds in a manner complementary to the typical electrophilic nature of a carbonyl carbon. After the desired bond formation, the dithioacetal moiety can be hydrolyzed under acidic conditions to unmask the carbonyl group, yielding a ketone. Alternatively, the dithioacetal can be reduced to a methylene (B1212753) group or transformed into a vinyl group, demonstrating its versatility as a synthetic equivalent for various functional units. ntu.edu.tw For instance, sequential displacement of the two carbon-sulfur bonds can be employed to generate olefins. ntu.edu.tw

Role in the Synthesis of Complex Organic Molecules and Natural Product Frameworks

The unique reactivity of dithioacetals makes them powerful tools in the construction of complex molecular architectures, including those found in natural products and pharmaceuticals. chemimpex.comwsu.edu Benzene, [2,2-bis(methylthio)ethyl]- serves as a key starting material for introducing a phenylethyl or a substituted phenylethyl fragment into a target molecule. The ability to form carbon-carbon bonds via its lithiated intermediate allows for the elaboration of complex carbon skeletons. ntu.edu.tw

While specific total syntheses beginning with this exact compound are not extensively documented in seminal literature, the strategy is a fundamental part of retrosynthetic analysis. The structural unit derived from phenylacetaldehyde (B1677652) is a component of numerous biologically active compounds. wikipedia.org For example, phenylacetaldehyde itself was historically used to produce the amino acid phenylalanine via the Strecker reaction, a crucial step in the production of the sweetener aspartame. wikipedia.org The dithioacetal provides a stable and synthetically tractable method for incorporating this important structural motif into more complex frameworks.

Development of Novel Methodologies Employing the [2,2-bis(methylthio)ethyl] Moiety in Annulations or Cyclizations

The [2,2-bis(methylthio)ethyl] moiety can be involved in the development of novel annulation and cyclization reactions for the synthesis of carbocyclic and heterocyclic systems. The sulfur atoms can play a direct role in mediating the cyclization process or can be transformed into other functional groups that facilitate ring closure. For instance, methodologies involving the cyclization of sulfur-containing compounds are known for producing benzo[b]thiophenes and other heterocyclic structures. rsc.orgmdpi.com

A thiolate-initiated, transition-metal-free reaction has been developed for the synthesis of dibenzothiophenes from 2,2′-bis(methylthio)-1,1′-biaryl derivatives, proceeding through the cleavage of two carbon-sulfur bonds. This type of reactivity highlights the potential for intramolecular reactions involving the methylthio groups. Furthermore, related ketene (B1206846) dithioacetals have been shown to participate in annulation reactions to prepare various heterocycles. researchgate.net These established methodologies suggest that Benzene, [2,2-bis(methylthio)ethyl]- could serve as a precursor for substrates in novel cyclization strategies, potentially through functionalization of the aromatic ring followed by an intramolecular reaction involving the dithioacetal carbon.

Application in the Construction of Carbon-Carbon Bonds

The primary application of Benzene, [2,2-bis(methylthio)ethyl]- in synthesis is for the construction of carbon-carbon bonds. ntu.edu.tw This is achieved through the deprotonation of the C-H bond adjacent to the sulfur atoms, followed by reaction with a wide range of carbon electrophiles. This process is a classic example of the utility of organosulfur compounds in synthesis. ntu.edu.tw

The reaction sequence typically involves:

Deprotonation: Treatment with a strong base like n-butyllithium in an aprotic solvent (e.g., tetrahydrofuran) at low temperature to generate the lithiated dithioacetal.

Alkylation/Addition: Reaction of the resulting carbanion with an electrophile. This can include alkyl halides, epoxides, aldehydes, ketones, or esters.

Work-up: Quenching of the reaction, typically with an aqueous solution.

This methodology allows for the formation of a new carbon-carbon bond at the carbon that was originally part of the dithioacetal. The process can even be repeated, leading to geminal dialkylation, where both carbon-sulfur bonds are ultimately replaced by new carbon-carbon bonds. ntu.edu.tw

Electrophile Type Example Electrophile Resulting Structure after C-C Bond Formation
Alkyl HalideIodomethaneBenzene, 1,1-bis(methylthio)propyl-
EpoxideEthylene (B1197577) Oxide3,3-bis(methylthio)-1-phenyl-1-propanol
AldehydeBenzaldehyde1,1-bis(methylthio)-2-phenyl-1-ethanol
KetoneAcetone2-(1,1-bis(methylthio)ethyl)-2-propanol

This table illustrates potential products from the reaction of the lithiated dithioacetal with various electrophiles.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are powerful tools for building molecular complexity efficiently. nih.govnih.gov These reactions are highly valued for their operational simplicity and atom economy. tandfonline.comrsc.org

Ketene dithioacetals, which can be derived from dithioacetals like Benzene, [2,2-bis(methylthio)ethyl]-, have been successfully employed in MCRs. A notable example is the three-component reaction of ketene dithioacetals, aldehydes, and arenesulfinic acids to produce allylic sulfones. tandfonline.com This demonstrates the potential for integrating the structural motif of Benzene, [2,2-bis(methylthio)ethyl]- into such convergent synthetic strategies. The participation in MCRs can dramatically reduce the number of steps required to build complex molecules, minimizing waste and resource consumption. nih.gov

Reactant 1 Reactant 2 Reactant 3 Product Type Reference
Ketene DithioacetalAldehydeArenesulfinic AcidAllylic Sulfone tandfonline.com

This table summarizes a known three-component reaction involving a ketene dithioacetal, a class of compounds related to Benzene, [2,2-bis(methylthio)ethyl]-.

Sustainable and Atom-Economical Synthetic Protocols Using Benzene, [2,2-bis(methylthio)ethyl]-

The principles of green and sustainable chemistry emphasize the development of synthetic protocols that are efficient, minimize waste, and are environmentally benign. rsc.org The use of Benzene, [2,2-bis(methylthio)ethyl]- can be aligned with these principles in several ways.

Multicomponent reactions, as discussed previously, are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product, reducing waste. nih.gov The development of catalytic methods for transformations involving the dithioacetal group, such as nickel-catalyzed cross-coupling reactions, can also contribute to more sustainable processes by avoiding stoichiometric reagents. ntu.edu.tw

Furthermore, designing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates can significantly improve efficiency and reduce solvent usage and waste generation. The versatility of the dithioacetal group allows for its participation in tandem reaction sequences, where an initial carbon-carbon bond formation is followed by a cyclization or another transformation in the same reaction vessel. Such strategies represent a move towards more ideal and sustainable chemical syntheses.

Derivatives and Analogues of Benzene, 2,2 Bis Methylthio Ethyl

Synthesis and Reactivity of Analogues with Varied Alkylthio Substituents

The synthesis of analogues of "Benzene, [2,2-bis(methylthio)ethyl]-" with different alkylthio substituents (e.g., ethyl, propyl, butyl) can be approached through established methods for thioether formation. A common strategy involves the reaction of a suitable electrophile with a thiol or thiolate. For instance, the reaction of 2,2-diphenylethane-1,1-dithiol with an alkyl halide in the presence of a base would yield the desired dialkylthioether.

The reactivity of these analogues is primarily influenced by the nature of the alkyl groups attached to the sulfur atoms. Steric hindrance is a key factor; as the size of the alkyl group increases, the sulfur atoms become more sterically hindered. This can impede their ability to act as nucleophiles or to coordinate with metal centers. Electronically, alkyl groups are weakly electron-donating, so variations in the alkyl chain length are expected to have a minor impact on the electron density of the sulfur atoms and, consequently, on their reactivity.

Table 1: Comparison of Alkylthio Substituents and Their Potential Impact on Reactivity

Alkyl GroupPotential Steric HindranceExpected Nucleophilicity of Sulfur
MethylLowHigh
EthylModerateSlightly lower than methyl
IsopropylHighSignificantly lower than methyl
tert-ButylVery HighVery low

Investigation of Substitution Effects on the Benzene (B151609) Ring on Reactivity Profiles

The reactivity of the benzene ring in "[2,2-bis(methylthio)ethyl]benzene" and its analogues is significantly influenced by the presence of substituents on the aromatic ring. These substituents can either activate or deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions (ortho, meta, or para).

The [2,2-bis(methylthio)ethyl]- group itself is considered to be an activating group. The sulfur atoms can donate electron density to the benzene ring through resonance, thereby increasing its nucleophilicity and making it more reactive towards electrophiles. vedantu.comstudymind.co.uk This activating nature directs incoming electrophiles primarily to the ortho and para positions.

The introduction of additional substituents on the benzene ring can further modify its reactivity:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) would further activate the ring, leading to faster reaction rates for electrophilic substitution. lumenlearning.comlibretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) would deactivate the ring by withdrawing electron density, making it less reactive. lumenlearning.comlibretexts.org These groups typically direct incoming electrophiles to the meta position. libretexts.org

Table 2: Predicted Effects of Substituents on the Reactivity of the Benzene Ring in "[2,2-bis(methylthio)ethyl]benzene"

Substituent on Benzene RingElectronic EffectExpected Reactivity (relative to unsubstituted)Predicted Regioselectivity
-OCH₃ (methoxy)Strong EDGHigherOrtho, Para
-CH₃ (methyl)Weak EDGHigherOrtho, Para
-Cl (chloro)Weak EWG (by induction), Weak EDG (by resonance)LowerOrtho, Para
-NO₂ (nitro)Strong EWGMuch LowerMeta

Exploration of Stereoisomeric and Chiral Derivatives for Asymmetric Synthesis

The development of stereoisomeric and chiral derivatives of "Benzene, [2,2-bis(methylthio)ethyl]-" opens avenues for their application in asymmetric synthesis. Chiral thioethers are valuable as ligands for transition metal catalysts and as chiral auxiliaries. rsc.orgrsc.org

Chirality can be introduced into the molecule in several ways:

Modification of the Ethyl Linker: Introducing a substituent on the ethyl chain connecting the benzene ring to the thioether groups can create a chiral center.

Use of Chiral Alkyl Groups: Employing chiral alkyl groups on the sulfur atoms would result in a chiral molecule.

Chiral Substituents on the Benzene Ring: The presence of a chiral substituent on the aromatic ring would also render the entire molecule chiral.

The synthesis of these chiral derivatives would likely involve asymmetric methods to control the stereochemistry. beilstein-journals.orgnih.gov For example, the use of a chiral catalyst in the thioetherification step could lead to the enantioselective formation of a specific stereoisomer. These chiral thioether derivatives could then be utilized as ligands in asymmetric catalysis, for instance, in asymmetric hydrogenation or carbon-carbon bond-forming reactions. scilit.com

Incorporation of the [2,2-bis(methylthio)ethyl]benzene Motif into Polymeric Scaffolds

The "[2,2-bis(methylthio)ethyl]benzene" unit can be incorporated into polymeric scaffolds to create materials with unique properties. Polythioethers are known for their good chemical resistance, thermal stability, and high refractive indices. patsnap.comresearchgate.net

Several polymerization strategies could be employed:

Thiol-ene Polymerization: If a derivative of "[2,2-bis(methylthio)ethyl]benzene" containing vinyl or allyl groups is synthesized, it could undergo thiol-ene "click" polymerization with a dithiol. researchgate.net

Polycondensation: A di-functionalized derivative, for example, with hydroxyl or amino groups on the benzene ring, could be used in polycondensation reactions with suitable comonomers to form polyesters, polyamides, or polyimides containing the thioether motif. researchgate.net

Ring-Opening Polymerization: While less direct, a monomer could be designed that, upon ring-opening polymerization, generates the desired repeating unit. nih.gov

The properties of the resulting polymers would be influenced by the presence of the sulfur atoms in the backbone or as pendant groups. The thioether linkages can enhance the polymer's refractive index and provide sites for post-polymerization modification. rsc.orgwarwick.ac.uk

Comparative Studies of Structure-Reactivity Relationships within a Series of Related Compounds

A comparative study of the structure-reactivity relationships within a series of compounds related to "Benzene, [2,2-bis(methylthio)ethyl]-" can provide valuable insights into how subtle structural changes affect chemical behavior.

Table 3: Comparative Analysis of Structure-Reactivity Relationships

CompoundStructural FeatureExpected Impact on Reactivity
Benzene, [2,2-bis(ethylthio)ethyl]-Larger alkyl groups on sulfurDecreased nucleophilicity of sulfur due to steric hindrance.
4-Nitro-1-[2,2-bis(methylthio)ethyl]benzeneElectron-withdrawing group on the ringDeactivated benzene ring, slower electrophilic substitution.
4-Methoxy-1-[2,2-bis(methylthio)ethyl]benzeneElectron-donating group on the ringActivated benzene ring, faster electrophilic substitution.
Chiral derivative with a stereocenter on the ethyl linkerIntroduction of chiralityPotential for use in asymmetric synthesis.
Polymeric scaffold containing the [2,2-bis(methylthio)ethyl]benzene motifMacromolecular structureAltered physical properties (e.g., solubility, thermal stability, mechanical strength).

By systematically varying the substituents on the benzene ring and the alkyl groups of the thioether, a clear understanding of the electronic and steric effects on the reactivity of these molecules can be established. vedantu.commsu.edu

Future Research Directions and Unexplored Avenues for Benzene, 2,2 Bis Methylthio Ethyl

Exploration of Catalytic Applications Involving the Sulfur Moieties

The sulfur atoms in "Benzene, [2,2-bis(methylthio)ethyl]-" offer significant potential for applications in catalysis, primarily through their ability to coordinate with transition metals. mdpi.comacs.org The thioether linkages can act as soft donor ligands, forming stable complexes with soft metals like palladium, platinum, and gold. acs.org This coordination chemistry is foundational to the development of novel catalysts.

Future research could focus on designing and synthesizing transition metal complexes where "Benzene, [2,2-bis(methylthio)ethyl]-" or its derivatives serve as bidentate or monodentate ligands. The electronic properties of the phenyl group and the steric environment around the sulfur atoms could be systematically tuned to influence the catalytic activity and selectivity of the resulting metal complexes. These catalysts could be explored in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. mdpi.comnih.gov

Table 1: Potential Catalytic Reactions for Investigation

Reaction TypePotential Metal CatalystRationale
Cross-Coupling (e.g., Suzuki, Heck)Palladium, NickelThioether ligands are known to stabilize active catalytic species.
Asymmetric HydrogenationRhodium, RutheniumChiral derivatives could induce enantioselectivity.
C-H ActivationIridium, RhodiumThe sulfur moieties could act as directing groups.
Oxidation of AlcoholsRutheniumSulfur-containing ligands have shown efficacy in oxidation catalysis. mdpi.com

Detailed mechanistic studies, combining experimental kinetics with computational modeling, would be crucial to understanding the role of the sulfur moieties in the catalytic cycle. Investigating the hemilabile nature of the sulfur-metal bond could reveal opportunities for designing catalysts with switchable reactivity. mdpi.com

Integration into Advanced Functional Materials Design

The dithioacetal group is a versatile functional unit for the design of advanced materials, particularly dynamic covalent polymers and self-healing materials. elsevierpure.comresearchgate.net The reversible nature of the dithioacetal linkage under specific stimuli, such as acid catalysis, allows for the creation of materials that can be reprocessed, repaired, or recycled. elsevierpure.comnih.gov

Future research could explore the incorporation of "Benzene, [2,2-bis(methylthio)ethyl]-" as a monomer or cross-linker in polymerization reactions. Ring-opening polymerization strategies could be employed to create recyclable polydithioacetals. elsevierpure.com The phenyl group offers a site for further functionalization, allowing for the tuning of material properties such as solubility, thermal stability, and mechanical strength. The introduction of this aromatic unit into a polymer backbone could also impart interesting photophysical or electronic properties.

Table 2: Potential Functional Material Applications

Material TypeDesign StrategyPotential Functionality
Recyclable ThermosetsIncorporation as a dynamic cross-linker. elsevierpure.comChemical recyclability, reprocessability.
Self-Healing PolymersUtilizing the dynamic nature of dithioacetal exchange. researchgate.netAutonomous damage repair.
Responsive GelsCross-linking polymers with the dithioacetal moiety.Stimuli-responsive swelling/deswelling.
Porous Organic FrameworksUse as a building block in framework synthesis.Gas storage, separation, catalysis.

Investigations into the thermodynamics and kinetics of dithioacetal exchange reactions involving "Benzene, [2,2-bis(methylthio)ethyl]-" would be essential for controlling the dynamic behavior of these materials.

Green and Sustainable Synthetic Pathways for Derivatization

Developing environmentally benign synthetic methods is a cornerstone of modern chemistry. researchgate.net Future research on "Benzene, [2,2-bis(methylthio)ethyl]-" should prioritize the development of green and sustainable pathways for its derivatization. This includes the use of non-toxic solvents, renewable reagents, and catalyst-free or biocatalytic methods. researchgate.netresearchgate.net

For instance, exploring solvent-free "click-like" reactions for the synthesis of dithioacetals and their derivatives could significantly reduce waste and energy consumption. nih.gov The use of visible-light photoredox catalysis presents another promising avenue for activating C-H bonds on the phenyl ring or for mediating reactions at the sulfur centers under mild conditions. chemrxiv.org Furthermore, enzymatic catalysis could offer highly selective and environmentally friendly routes to chiral derivatives of the parent compound.

Table 3: Comparison of Synthetic Strategies

StrategyConventional MethodGreen Alternative
Thioether SynthesisHarsh reagents, volatile organic solvents. researchgate.netCatalyst-free reactions in aqueous media, enzymatic synthesis. researchgate.net
Aromatic FunctionalizationStrong acids/bases, high temperatures.Photocatalysis, C-H activation with earth-abundant metals.
Dithioacetal FormationAcid catalysis in organic solvents. wikipedia.orgSolvent-free acetal-thiol click-like reactions. nih.gov

Life cycle assessment of different synthetic routes would provide a quantitative measure of their environmental impact and guide the selection of the most sustainable approaches.

Development of High-Throughput Screening Methodologies for New Reactions

To accelerate the discovery of new reactions and applications for "Benzene, [2,2-bis(methylthio)ethyl]-", high-throughput screening (HTS) methodologies will be indispensable. unchainedlabs.commerckmillipore.com HTS allows for the rapid and parallel evaluation of a large number of reaction conditions, catalysts, and substrates. acs.org

Future efforts could focus on developing microscale reaction arrays to screen for novel transformations of the dithioacetal or phenyl moieties. For example, an HTS campaign could be designed to identify optimal catalysts and conditions for the C-S bond cleavage and functionalization of the dithioacetal group. acs.org Another approach could involve screening a library of electrophiles for C-H functionalization of the aromatic ring, catalyzed by a diverse set of transition metal complexes. Automated liquid handling robotics and rapid analytical techniques, such as mass spectrometry and high-performance liquid chromatography, would be essential for implementing such a strategy. unchainedlabs.com

Predictive Modeling and Machine Learning Approaches for Reaction Discovery

In recent years, predictive modeling and machine learning (ML) have emerged as powerful tools for accelerating chemical discovery. acs.orgdoaj.org These computational approaches can be used to predict reaction outcomes, identify promising catalyst structures, and elucidate reaction mechanisms. elsevierpure.commpg.de

For "Benzene, [2,2-bis(methylthio)ethyl]-", future research could leverage quantum mechanical calculations, such as density functional theory (DFT), to model the reactivity of the sulfur atoms and the aromatic ring. acs.org This could help in predicting the most likely sites of reaction and in designing derivatives with tailored electronic properties. Machine learning models, trained on existing databases of organosulfur compound reactivity, could be used to predict the outcomes of unknown reactions involving this molecule. nih.gov For instance, an ML model could be developed to predict the efficiency of different ligands for a specific catalytic transformation involving a complex of "Benzene, [2,2-bis(methylthio)ethyl]-". acs.orgdoaj.org This in silico screening would allow researchers to prioritize the most promising experiments, thereby saving time and resources. mpg.de

Q & A

Q. What are the established synthetic routes for Benzene, [2,2-bis(methylthio)ethyl]-, and what key intermediates are involved?

The synthesis often involves thiol-ene reactions or nucleophilic substitution. For example, benzene derivatives with methylthio groups can be synthesized by reacting brominated precursors (e.g., (2-bromoethyl)benzene, CAS 103-63-9) with methylthiolate ions under controlled conditions . Key intermediates include thioether-linked alkyl halides, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation of thiol groups. Reaction progress is monitored via thin-layer chromatography (TLC) or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve the structural features of this compound?

  • NMR : The methylthio (-SCH₃) groups produce distinct singlet peaks in ¹H NMR (~δ 2.1 ppm) and ¹³C NMR (~δ 15–20 ppm). The ethyl bridge (C-S-C) introduces splitting patterns in aromatic protons .
  • IR : Strong absorption bands near 650–750 cm⁻¹ confirm C-S stretching. Aromatic C-H stretches appear at ~3000–3100 cm⁻¹ .
  • MS : Electron ionization (EI) typically fragments the ethyl-thioether bridge, yielding characteristic ions (e.g., m/z 121 for [C₆H₅SCH₂]+) .

Q. What analytical methods are recommended for detecting trace impurities in synthesized samples?

High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) is optimal for separating thiol-containing byproducts. Gas chromatography coupled with flame photometric detection (GC-FPD) enhances sensitivity for sulfur-containing impurities . Calibration standards should include methyl disulfides and benzene derivatives to account for common side products .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

The bis(methylthio)ethyl group introduces steric hindrance near the benzene ring, directing electrophilic substitution (e.g., nitration) to the para position. Computational studies (DFT, B3LYP/6-31G*) show reduced electron density at the ortho positions due to sulfur’s electron-withdrawing inductive effects . Experimental validation involves competitive reactions with nitrobenzene derivatives, analyzed via HPLC .

Q. What strategies address contradictions in spectral data interpretation for this compound?

Discrepancies in NMR assignments (e.g., overlapping methylthio and aromatic signals) can be resolved using 2D techniques like HSQC and HMBC to correlate ¹H-¹³C couplings. For ambiguous mass spectral fragments, tandem MS/MS or high-resolution mass spectrometry (HRMS) provides exact mass matches . Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. How can mechanistic studies elucidate degradation pathways under oxidative conditions?

Radical-initiated oxidation (e.g., using H₂O₂/Fe²+) generates sulfoxide and sulfone derivatives. Reaction kinetics are tracked via UV-Vis spectroscopy (λ = 280 nm for sulfoxide formation). Isotopic labeling (e.g., ³⁴S) combined with LC-MS identifies intermediate radicals . Competing pathways (e.g., C-S bond cleavage vs. ring oxidation) are modeled using Eyring plots .

Q. What computational tools predict the compound’s solubility and stability in mixed solvents?

COSMO-RS simulations estimate solubility parameters in polar aprotic solvents (e.g., DMSO, acetone). Molecular dynamics (MD) simulations reveal preferential solvation of the thioether groups. Experimental validation uses Karl Fischer titration for hygroscopicity assessment .

Methodological Considerations Table

AspectRecommended TechniquesKey Parameters
Synthesis Thiol-ene reaction, GC-MSTemperature: 60–80°C; Catalyst: AIBN
Purification Column chromatography (silica gel, hexane/EtOAc)Rf: 0.3–0.5 (TLC)
Analysis HRMS, 2D-NMRResolution: <5 ppm (HRMS); Acquisition time: 16–24 hrs (NOESY)
Stability Accelerated aging (40°C/75% RH)Degradation threshold: >5% sulfoxide by HPLC

Key Challenges and Solutions

  • Challenge : Air sensitivity of thiol intermediates during synthesis.
    Solution : Use Schlenk-line techniques with degassed solvents .
  • Challenge : Spectral overlap in NMR.
    Solution : Paramagnetic shift reagents (e.g., Eu(fod)₃) to separate signals .

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